4-[(Z)-(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate
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Overview
Description
4-{[(6Z)-2-Benzyl-5-imino-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl 4-fluorobenzoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 4-{[(6Z)-2-Benzyl-5-imino-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl 4-fluorobenzoate can be achieved through a multi-step process involving the reaction of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one with aromatic aldehydes and other reagents. One efficient method involves a three-component reaction using acidic ionic liquid catalysts in ethylene glycol as a green solvent. This method offers several advantages, including short reaction times, good yields, and simple purification techniques .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(6Z)-2-Benzyl-5-imino-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl 4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial and cancer cell proliferation by disrupting the DNA replication process. The presence of the toxophoric N–C–S moiety in the thiadiazolo[3,2-a]pyrimidine core is believed to play a crucial role in its biological activities .
Comparison with Similar Compounds
Similar compounds to 4-{[(6Z)-2-Benzyl-5-imino-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl 4-fluorobenzoate include:
- 4-(5-{(Z)-[(5Z)-2-Benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid
- 4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-fluorobenzoate
These compounds share a similar thiadiazolo[3,2-a]pyrimidine core but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of 4-{[(6Z)-2-Benzyl-5-imino-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl 4-fluorobenzoate lies in its specific combination of substituents, which may confer distinct properties and activities.
Properties
Molecular Formula |
C27H19FN4O4S |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
[4-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C27H19FN4O4S/c1-35-22-14-17(7-12-21(22)36-26(34)18-8-10-19(28)11-9-18)13-20-24(29)32-27(30-25(20)33)37-23(31-32)15-16-5-3-2-4-6-16/h2-14,29H,15H2,1H3/b20-13-,29-24? |
InChI Key |
UHTWBRDVNZYVLQ-ATASTKJTSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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